2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride
Overview
Description
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride is a compound that features an indole moiety, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been reported to accelerate the Fischer indole synthesis, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active indole derivatives.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety allows the compound to bind to specific sites on proteins, modulating their activity. This interaction can affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
2,3-Dihydroindole derivatives: Known for their neuroprotective and antioxidant properties.
2-[(E)-2-(1H-Indol-3-yl)vinyl]hetarenes: Utilized in the development of fluorescent sensors for biological applications.
Uniqueness
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-20H,9-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRTSKFCCEZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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